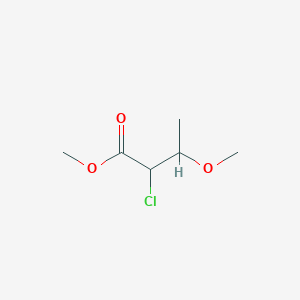

Methyl 2-chloro-3-methoxybutanoate

Description

Properties

IUPAC Name |

methyl 2-chloro-3-methoxybutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO3/c1-4(9-2)5(7)6(8)10-3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNZMONLMUQDBJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134220-14-7 | |

| Record name | methyl 2-chloro-3-methoxybutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Methyl 2-chloro-3-methoxybutanoate: An In-Depth Technical Guide

Executive Summary

Methyl 2-chloro-3-methoxybutanoate is a densely functionalized four-carbon synthon featuring contiguous stereocenters at the C2 (

This guide details the synthesis of Methyl 2-chloro-3-methoxybutanoate from Methyl Crotonate via an electrophilic chloro-alkoxylation strategy. Unlike traditional chlorination methods that often yield polychlorinated side products, this protocol utilizes tert-Butyl Hypochlorite (

Key Advantages of This Protocol

-

Atom Economy: Direct functionalization of the alkene double bond.

-

Precursor Availability: Utilizes commodity chemicals (Methyl crotonate, Methanol, Bleach,

-Butanol). -

Stereocontrol: The reaction proceeds via a stereospecific anti-addition, allowing prediction of the diastereomeric outcome.

Strategic Retrosynthesis

To synthesize the target from simple precursors, we employ a disconnection strategy that identifies the C2-C3 bond as the site of functionalization.

Retrosynthetic Logic

-

Target: Methyl 2-chloro-3-methoxybutanoate.

-

Disconnection: Removal of the Methoxide (at C3) and Chloride (at C2).

-

Precursor: Methyl Crotonate (Methyl (E)-but-2-enoate).

-

Reagents: A source of electrophilic chlorine (

) and nucleophilic methanol (

Figure 1: Retrosynthetic disconnection showing the transformation of the alkene precursor to the target via chloro-methoxylation.

Reaction Mechanism & Regiochemistry

Understanding the electronic behavior of the substrate is vital for ensuring the correct regiochemistry (Cl at C2, OMe at C3).

Mechanistic Pathway[1][2]

-

Activation: The electrophilic chlorine source (

-BuOCl) generates a positive chlorine species. -

Chloronium Ion Formation: The

-electrons of the methyl crotonate attack the chlorine, forming a cyclic chloronium ion intermediate. -

Regioselective Opening: Methanol acts as the nucleophile.

-

Electronic Factor: The ester group is electron-withdrawing. A developing positive charge at the

-carbon (C2) is destabilized by the adjacent carbonyl. The -

Outcome: Methanol attacks C3; Chlorine remains at C2.

-

-

Stereochemistry: The opening is an

-like backside attack, resulting in anti-addition . Starting from (E)-methyl crotonate, this yields the erythro (or anti) diastereomer.

Figure 2: Mechanistic pathway illustrating the regioselective opening of the chloronium ion by methanol.

Experimental Protocol

This protocol is divided into two parts: the preparation of the reagent (

Part A: Preparation of tert-Butyl Hypochlorite

Note:

Reagents:

-

Household Bleach (NaOCl, 5.25% or higher): 500 mL[1]

-

tert-Butanol: 37 mL (0.39 mol)[1]

-

Glacial Acetic Acid: 25 mL

Procedure:

-

Cool the bleach solution to <10°C in a 1L flask using an ice bath. Perform in a fume hood with lights dimmed (reagent is light-sensitive).

-

In a separate beaker, mix tert-butanol and acetic acid.

-

Add the alcohol/acid mixture to the bleach in a single portion with vigorous stirring.

-

Stir for 3-5 minutes. The organic layer (yellow oil) will separate on top.

-

Separate the layers using a separatory funnel.

-

Wash the organic layer with 10%

(50 mL) followed by water (50 mL).[1] -

Dry over

. Store in an amber bottle at 4°C.

Part B: Synthesis of Methyl 2-chloro-3-methoxybutanoate

Reagents:

-

Methyl Crotonate: 10.0 g (100 mmol)

-

Methanol (Anhydrous): 50 mL

-

tert-Butyl Hypochlorite: 11.4 g (105 mmol)

-

p-Toluenesulfonic acid (pTSA): 100 mg (Catalyst - optional, enhances rate)

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.

-

Solvation: Charge the flask with Methyl Crotonate (10.0 g) and Methanol (50 mL). Cool the mixture to 0°C using an ice/water bath.

-

Addition: Load the addition funnel with tert-Butyl Hypochlorite (11.4 g).

-

Reaction: Add the

-BuOCl dropwise over 30 minutes.-

Control Point: Maintain internal temperature below 5°C to prevent radical chlorination side reactions.

-

Observation: The yellow color of the hypochlorite should fade as it reacts.

-

-

Completion: Once addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Monitor by TLC (Silica, 10% EtOAc/Hexane) or GC-MS.

-

Workup:

-

Concentrate the mixture under reduced pressure (Rotary evaporator) to remove methanol and tert-butanol.

-

Dissolve the residue in Diethyl Ether (100 mL).

-

Wash with saturated

(2 x 50 mL) to remove any acid traces. -

Wash with Brine (50 mL).

-

Dry the organic phase over anhydrous

.

-

-

Purification: Filter and concentrate. Purify the crude oil via vacuum distillation (approx. 60-65°C at 10 mmHg) or flash column chromatography (Gradient: 0-10% EtOAc in Hexanes).

Data Analysis & Validation

Successful synthesis is validated by the following analytical signatures.

Table 1: Expected Analytical Data

| Technique | Parameter | Signal / Value | Assignment |

| 1H NMR | Doublet (3H) | C4 Methyl ( | |

| Singlet (3H) | Methoxy ( | ||

| Singlet (3H) | Ester Methyl ( | ||

| Multiplet (1H) | C3 Proton ( | ||

| Doublet (1H) | C2 Proton ( | ||

| IR | Wavenumber | 1745 | C=O[2] Stretch (Ester) |

| MS (EI) | m/z | 166 / 168 | Molecular Ion ( |

Safety & Toxicology (E-E-A-T)

Critical Hazard Control:

-

tert-Butyl Hypochlorite: unstable and potentially explosive if overheated or exposed to strong UV light. Always synthesize and use in a hood behind a blast shield.

-

Methyl 2-chloro-3-methoxybutanoate:

References

-

Mintz, M. J., & Walling, C. (1969). "t-Butyl Hypochlorite."[7] Organic Syntheses, 49, 9.

-

Teo, S. J., et al. (2024). "tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives." PMC / NIH.

-

BenchChem Technical Data. (2025). "Spectroscopic Data and Synthesis of Chlorinated Butanoates."

-

PubChem Compound Summary. (2025). "Methyl 2-chloro-3-methoxybutanoate."[8] National Library of Medicine.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. prepchem.com [prepchem.com]

- 3. fishersci.com [fishersci.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. 2-Chloro-3-methylbutane | 631-65-2 | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. PubChemLite - Methyl 2-chloro-3-methoxybutanoate (C6H11ClO3) [pubchemlite.lcsb.uni.lu]

Methodological & Application

Topic: Reaction of Methyl 2-chloro-3-methoxybutanoate with Nucleophiles: Mechanisms, Protocols, and Stereochemical Control

An Application Guide for Researchers

Abstract

Methyl 2-chloro-3-methoxybutanoate is a versatile chiral building block in organic synthesis. Its reactivity is defined by the interplay of three key functional groups: a methyl ester, an α-chloro substituent, and a β-methoxy group. This combination makes it a valuable substrate for nucleophilic substitution reactions to generate a diverse array of α-substituted carbonyl compounds, including non-canonical amino acid derivatives. This document provides a comprehensive guide to understanding and performing reactions of this substrate with various nucleophiles. We will explore the underlying mechanistic principles, provide detailed, field-proven protocols for reactions with nitrogen, sulfur, and oxygen nucleophiles, and discuss strategies for controlling stereochemical outcomes.

Introduction: The Chemical Landscape of Methyl 2-chloro-3-methoxybutanoate

The synthetic utility of methyl 2-chloro-3-methoxybutanoate stems from its electrophilic α-carbon, which is activated by the adjacent ester functionality. The chlorine atom serves as a competent leaving group for nucleophilic substitution reactions. The stereocenters at the α and β positions introduce complexity and opportunity for diastereoselective and enantioselective transformations.

Understanding the electronic and steric environment is critical:

-

α-Chloro Group: A good leaving group that polarizes the C-Cl bond, rendering the α-carbon electrophilic.

-

Ester Group: The electron-withdrawing nature of the carbonyl enhances the electrophilicity of the α-carbon. It also influences the stereochemical outcome by dictating the trajectory of nucleophilic attack.

-

β-Methoxy Group: This group exerts a steric and electronic influence. Its inductive effect can impact the reaction rate, and its bulk can influence the facial selectivity of the incoming nucleophile.

Mechanistic Considerations: Sₙ2, Sₙ1, and Elimination Pathways

The reaction of methyl 2-chloro-3-methoxybutanoate with nucleophiles can theoretically proceed through several pathways. The predominant mechanism is dictated by the nucleophile's strength and steric bulk, the solvent, and the reaction temperature.

The Sₙ2 Pathway: A Concerted Dance

For most strong, non-bulky nucleophiles, the Sₙ2 (Substitution, Nucleophilic, Bimolecular) mechanism is dominant.[1] This pathway involves a backside attack by the nucleophile on the α-carbon, proceeding through a pentacoordinate transition state and resulting in the inversion of stereochemistry at the reaction center (Walden Inversion).[1][2] The rate of an Sₙ2 reaction is sensitive to steric hindrance; therefore, the size of both the nucleophile and the substrate are critical factors.[3]

Caption: Sₙ2 Reaction Pathway.

Competing Pathways: Sₙ1 and Elimination

While Sₙ2 is common, other pathways can compete:

-

Sₙ1 Pathway: This two-step mechanism involves the formation of a carbocation intermediate.[2] It is generally disfavored for this substrate due to the relative instability of the secondary carbocation, which is further destabilized by the adjacent electron-withdrawing ester group. However, highly polar, protic solvents and weakly basic nucleophiles could promote this pathway, leading to a racemic mixture of products.

-

Elimination (E2/E1): Strong, sterically hindered bases can promote elimination reactions by abstracting a proton from the β-carbon, leading to the formation of an alkene.[4][5] The use of alcoholic potassium hydroxide at elevated temperatures, for instance, would likely favor elimination over substitution.[5]

Application Protocols

The following protocols are designed as robust starting points for research and development. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

General Experimental Workflow

A standardized workflow ensures reproducibility and safety.

Caption: General Experimental Workflow.

Protocol 1: Reaction with Amine Nucleophiles (Synthesis of α-Amino Ester Derivatives)

This protocol details the synthesis of a methyl 2-(benzylamino)-3-methoxybutanoate derivative, a precursor to non-canonical amino acids.[6]

-

Objective: To synthesize an α-amino ester via Sₙ2 substitution using an amine nucleophile.

-

Materials:

-

Methyl 2-chloro-3-methoxybutanoate (1.0 eq)

-

Benzylamine (2.2 eq)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (N₂), add methyl 2-chloro-3-methoxybutanoate (1.0 eq) and anhydrous acetonitrile.

-

Add benzylamine (2.2 eq) followed by triethylamine (1.5 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, remove the acetonitrile under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated NaHCO₃ solution (2x) and then with brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate via rotary evaporation.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

-

-

Rationale & Scientist's Notes:

-

Excess Amine: An excess of the primary amine is used both as the nucleophile and to neutralize the HCl byproduct. However, using a non-nucleophilic base like triethylamine is cleaner, preventing the formation of dialkylated products.[7]

-

Solvent Choice: Acetonitrile is a polar aprotic solvent that effectively solvates the reactants and facilitates the Sₙ2 reaction.

-

Aqueous Wash: The NaHCO₃ wash is crucial for removing any remaining HCl or amine hydrochlorides.

-

Protocol 2: Reaction with Thiol Nucleophiles (Synthesis of α-Thioether Esters)

Thiols are excellent nucleophiles, especially in their deprotonated thiolate form.[8] This protocol describes the synthesis of a methyl 2-(phenylthio)-3-methoxybutanoate derivative.

-

Objective: To synthesize an α-thioether ester via Sₙ2 substitution using a thiol nucleophile.

-

Materials:

-

Methyl 2-chloro-3-methoxybutanoate (1.0 eq)

-

Thiophenol (1.1 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Potassium Carbonate (K₂CO₃, 1.5 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Thiolate Formation: To a dry round-bottom flask under N₂, add anhydrous THF and cool to 0 °C. Carefully add sodium hydride (1.2 eq) in portions.

-

Slowly add a solution of thiophenol (1.1 eq) in THF to the NaH suspension. Stir for 20-30 minutes at 0 °C, allowing for the evolution of H₂ gas to cease.

-

Substitution: Add a solution of methyl 2-chloro-3-methoxybutanoate (1.0 eq) in THF to the freshly prepared sodium thiophenolate solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor by TLC.

-

Work-up: Carefully quench the reaction at 0 °C by the slow addition of saturated NH₄Cl solution.

-

Extract the mixture with diethyl ether (3x). Combine the organic layers and wash with brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography.

-

-

Rationale & Scientist's Notes:

-

Base: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the thiol to form the highly nucleophilic thiolate.[8] K₂CO₃ is a milder, safer alternative but may require longer reaction times or gentle heating.

-

Safety: Handle NaH with extreme care. It is highly flammable and reacts violently with water. The reaction should be performed in a well-ventilated hood, and the quenching step must be done slowly at low temperature.

-

Thioester Formation: While the desired reaction is substitution at the α-carbon, nucleophilic acyl substitution at the ester carbonyl to form a thioester is a potential side reaction, though generally less favorable under these conditions.[9][10]

-

Data Summary and Expected Outcomes

The choice of nucleophile significantly impacts reaction outcomes. The following table provides a summary of expected results based on literature precedents for α-chloro esters.

| Nucleophile Class | Example Nucleophile | Base (if needed) | Solvent | Expected Yield | Stereochemical Outcome | Potential Side Products |

| Nitrogen | Benzylamine | Et₃N / DIPEA | CH₃CN | 65-85% | Inversion (Sₙ2) | Dialkylation, Elimination |

| Sulfur | Thiophenol | NaH / K₂CO₃ | THF / DMF | 80-95% | Inversion (Sₙ2) | Disulfide formation (oxidation) |

| Oxygen | Sodium Methoxide | - | Methanol | 40-60% | Inversion (Sₙ2) | Elimination, Transesterification |

Yields are estimates and highly dependent on specific substrate, reaction conditions, and purification.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Reaction | Poor leaving group ability; Inactive nucleophile; Low temperature. | Consider converting the chloride to an iodide in situ (Finkelstein reaction) using NaI as a catalyst.[11] Ensure the base is active and fully deprotonates the nucleophile (if applicable). Gradually increase the reaction temperature. |

| Formation of Elimination Product | Nucleophile is too basic/sterically hindered; High reaction temperature. | Use a less hindered, more nucleophilic reagent (e.g., use NaSPh instead of KOtBu). Run the reaction at a lower temperature. Choose a polar aprotic solvent over a protic one. |

| Multiple Products (e.g., Dialkylation) | Excess nucleophile reacting with the product (common with primary amines). | Use a non-nucleophilic base (e.g., DIPEA) to scavenge HCl instead of relying on excess amine nucleophile. Add the α-chloro ester slowly to a solution of the nucleophile. |

| Racemization of Product | Reaction proceeding through an Sₙ1-type mechanism. | Use a less polar, aprotic solvent (e.g., THF instead of methanol). Use a stronger, more concentrated nucleophile to favor the bimolecular Sₙ2 pathway. |

Conclusion

Methyl 2-chloro-3-methoxybutanoate is a powerful synthetic intermediate whose reactivity can be precisely controlled through the judicious choice of nucleophile, base, and solvent. The protocols and mechanistic insights provided herein serve as a guide for researchers to effectively utilize this building block in the synthesis of complex molecular targets. A thorough understanding of the competing Sₙ2, Sₙ1, and elimination pathways is paramount to achieving high yields and the desired stereochemical control.

References

- ResearchGate. (2025). Dynamic Kinetic Resolution of α-Chloro Esters in Asymmetric Nucleophilic Substitution Using Diacetone-D-glucose as a Chiral Auxiliary.

- Danielsson, J. (n.d.). Stereoselective Nucleophilic Additions to Aldehydes and Synthesis of α-Amino-β- Hydroxy-Esters. Diva-portal.org.

- Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones. (n.d.).

- PubMed. (2003). Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide.

- Stereochemical and Steric Effects in Nucleophilic Substitution of ??-Halo Ketones. (n.d.).

- Nucleophilic Acyl Substitution (With Neg

- ACS Publications. (2020). Nucleophilic Substitution at Quaternary Carbon Stereocenters. Journal of the American Chemical Society.

- ResearchGate. (n.d.).

- Stereoselective nucleophilic substitution reaction

- Organic Chemistry Portal. (n.d.).

- YouTube. (2017). Mechanism of Nucleophilic Acyl Substitution in Organic Chemistry.

- RSC Publishing. (2020). Stereospecific nucleophilic substitution at tertiary and quaternary stereocentres. Chemical Science.

- MDPI. (2012). a-Anilinoketones, Esters and Amides: A Chemical Study.

- PrepChem.com. (n.d.). Synthesis of 4-chloro-3-methoxybut-2E-enoic acid methyl ester.

- Organic Chemistry Portal. (n.d.).

- RSC Publishing. (2021). Conversion of Esters to Thioesters under Mild Conditions.

- Chemistry Steps. (2021). Reactions of Thiols.

- Benchchem. (n.d.).

- Filo. (2025). Chemical Reaction Product The reaction involves 2-chloro-3-methoxy-3-met...

- Allen. (n.d.). Major product obtained when 2-chloro-3-methylbutane is treated with ethanolic KOH is likely to give.

- Organic Syntheses Procedure. (n.d.).

- nucleophilic substitution and elimin

- PMC. (n.d.).

- ResearchGate. (n.d.). α-Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro- N,N ,2-Trimethylpropenylamine.

- PubChemLite. (n.d.).

- EPA. (n.d.).

- ACS Publications. (n.d.). Synthetic applications of cyclic .alpha.-chloro ethers and thioethers. 4. Use of (thio)acetal esters as reagents for the protection of alcohols. Synthesis of 2-tetrahydrothienyl ethers. The Journal of Organic Chemistry.

- YouTube. (2021). Experiment XII: Synthesis of 2-Chloro-2-methylbutane.

- Organic Chemistry Portal. (n.d.).

- Chemistry of Esters. (2022).

- Quora. (2025). How does 2-chloride 3-methylbutane react with NaOH?.

- PMC. (n.d.).

- Pearson. (n.d.). Explain how the following changes affect the rate of the reaction of 2-bromo-2-methylbutane with methanol.

- PubChem. (n.d.).

- Chemguide. (n.d.).

- Chemistry Steps. (n.d.).

- Benchchem. (n.d.). Application Notes and Protocols: Nucleophilic Substitution Reactions of (S)-(+)-1-Chloro-2-methylbutane.

- Draw the reaction of (R)-2-chloro-3-methyl butane with potassium hydroxide.. (n.d.).

- BLDpharm. (n.d.). 1932371-25-9|Methyl (2S,3R)

Sources

- 1. NUCLEOPHILIC SUBSTITUTION [research.cm.utexas.edu]

- 2. s55964b120adeb6c5.jimcontent.com [s55964b120adeb6c5.jimcontent.com]

- 3. Explain how the following changes affect the rate of the reaction... | Study Prep in Pearson+ [pearson.com]

- 4. Major product obtained when 2-chloro-3-methylbutane is treated with ethanolic KOH is likely to give [allen.in]

- 5. quora.com [quora.com]

- 6. Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

Protocols for the stereoselective synthesis of chiral alcohols using α-chloroesters

Precision Protocols: Stereoselective Synthesis of Chiral -Chloro Alcohols via Dynamic Kinetic Resolution

Executive Summary

Chiral

This Application Note details two industry-standard protocols for converting

Strategic Overview: The DKR Advantage

The synthesis of chiral alcohols from

The Mechanism of Success:

-

Rapid Racemization: The substrate enantiomers equilibrate (

) faster than the reduction rate. -

Selective Reduction: The catalyst (enzyme or metal complex) reduces only one enantiomer (

) significantly faster than the other. -

Equilibrium Shift: As the preferred enantiomer is consumed, Le Chatelier's principle drives the racemization, converting the unreactive enantiomer into the reactive one.

Comparative Selection Guide

| Feature | Method A: Biocatalytic Reduction | Method B: Ru-Catalyzed Hydrogenation |

| Catalyst | Ketoreductase (KRED) / ADH | Ru-BINAP / Ru-Arene Complexes |

| Conditions | Aqueous/Biphasic, Ambient Temp/Pressure | Autoclave, |

| Stereocontrol | Extremely High (>99% ee, >98:2 dr) | High (adjustable via ligand) |

| Scalability | Excellent (Batch or Flow) | Excellent (Industrial Batch) |

| Green Metric | High (Water-based, renewable) | Moderate (Solvent/Metal waste) |

| Cost Driver | Enzyme Engineering/Cofactor | Precious Metal Catalyst |

Method A: Biocatalytic Reduction (KRED System)

Principle: This protocol uses an NADPH-dependent Ketoreductase (KRED) coupled with a Glucose Dehydrogenase (GDH) cofactor recycling system. The reaction is often biphasic (e.g., butyl acetate/water) to mitigate substrate inhibition and hydrolysis of the chloroester.

Visual Workflow: Enzymatic DKR Cycle

Caption: Coupled enzymatic cycle showing the dynamic kinetic resolution of the chloroester driven by KRED and GDH cofactor recycling.

Detailed Protocol

Materials:

-

Substrate: Ethyl 4-chloro-3-oxobutanoate (COBE).[1]

-

Enzyme: KRED-130 (or equivalent anti-Prelog ADH).

-

Cofactor Recycle: Glucose Dehydrogenase (GDH-105), NADP+, D-Glucose.

-

Buffer: 100 mM Potassium Phosphate (pH 7.0).

-

Solvent: n-Butyl Acetate (saturated with buffer).

Step-by-Step Procedure:

-

Buffer Preparation: Prepare 50 mL of 100 mM potassium phosphate buffer (pH 7.0). Add

mM -

Cofactor Mix: Dissolve NADP+ (0.5 mM final conc.) and D-Glucose (1.5 equivalents relative to substrate) in the buffer.

-

Enzyme Loading: Add KRED (10-50 mg depending on activity units) and GDH (5-10 mg) to the buffer solution. Note: Ensure enzymes are fully dissolved or suspended.

-

Substrate Addition: Dissolve COBE (1.0 g) in n-butyl acetate (50 mL).

-

Reaction Initiation: Layer the organic phase over the aqueous enzyme phase in a reaction vessel equipped with an overhead stirrer.

-

Incubation: Stir vigorously at 30°C. The biphasic system acts as a reservoir; the substrate partitions into the aqueous phase, is reduced, and the product extracts back into the organic phase.

-

pH Control: Monitor pH. The oxidation of glucose produces gluconic acid. Titrate automatically with 1M NaOH to maintain pH 7.0.

-

Termination: Monitor conversion via TLC or HPLC. Upon >99% conversion (typically 6-24h), stop stirring.

-

Work-up: Separate the phases. Extract the aqueous phase twice with ethyl acetate. Combine organic layers, dry over

, and concentrate in vacuo.

Validation Check:

-

Yield: Expect >90%.

-

Stereochemistry: Determine diastereomeric ratio (dr) via

NMR (coupling constants of -

Enantiomeric Excess: Chiral HPLC (e.g., Chiralcel OD-H column).

Method B: Ru-Catalyzed Asymmetric Hydrogenation

Principle: Noyori-type asymmetric hydrogenation utilizes a Ruthenium complex with a chiral diphosphine ligand (e.g., BINAP) and a diamine ligand. This method is preferred for large-scale manufacturing where enzyme cost or stability is prohibitive.

Visual Workflow: Chemical DKR Mechanism

Caption: The Dynamic Kinetic Resolution pathway where the catalyst selects one enantiomer from a rapidly racemizing pool.

Detailed Protocol

Materials:

-

Substrate: Methyl 2-chloro-3-oxobutanoate.

-

Catalyst:

or similar Noyori catalyst. -

Solvent: Dichloromethane (DCM) or Methanol (MeOH). Note: Solvent choice affects the syn/anti ratio.

-

Gas: Hydrogen (

) grade 5.0.

Step-by-Step Procedure:

-

Catalyst Preparation (Glovebox): In a nitrogen-filled glovebox, weigh the Ru-catalyst (substrate/catalyst ratio S/C = 1000:1 to 2000:1).

-

Solution Prep: Dissolve the substrate in degassed DCM. Add the catalyst solution.

-

Autoclave Loading: Transfer the solution to a high-pressure stainless steel autoclave.

-

Purging: Seal the autoclave. Purge with

(pressurize to 10 bar, vent to 1 bar) three times to remove oxygen. -

Reaction: Pressurize to 100 bar (1450 psi)

. Heat to 50°C. Stir at 1000 rpm.-

Expert Insight: Higher temperatures favor racemization (good for DKR) but may degrade selectivity. 50°C is the optimal sweet spot for chloroesters.

-

-

Completion: Reaction typically completes in 12-24 hours.

-

Work-up: Vent

carefully. Concentrate the solvent.[2] The residue is usually pure enough for the next step; otherwise, purify via flash chromatography (silica gel).

Stereochemical Outcome:

-

Ru-(R)-BINAP in DCM: Predominantly yields the syn-(2S, 3R) isomer.

-

Ru-(R)-BINAP in MeOH: Selectivity may shift or erode; DCM is preferred for high syn selectivity in chloroesters.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Method A) | pH drift / Enzyme inactivation | Use stronger buffer (200mM) or pH-stat. Check for substrate toxicity (dilute organic phase). |

| Low ee% (Method B) | Slow racemization | Increase temperature slightly or add a weak base (e.g., trace |

| Defluorination/Dechlorination | Over-reduction | Reduce reaction time. In Method B, lower |

| Phase Separation Issues | Emulsion formation (Method A) | Centrifuge or add brine. Filter through Celite if protein precipitation occurs. |

References

-

Noyori, R., et al. (1989). Stereoselective hydrogenation via dynamic kinetic resolution. Journal of the American Chemical Society.[3] Link

-

Kaluzna, I. A., et al. (2005). Stereoselective, biocatalytic reductions of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-chloro- -

Codexis Inc. (2023). Ketoreductase Screening Kits and Protocols. Link

-

Genet, J. P. (2003).

-substituted -

Cross, D. J., et al. (2022). Synthesis of Optically Active syn- and anti-Chlorohydrins through a Bienzymatic Reductive Cascade. Organic Letters. Link[6]

Sources

- 1. Enzymatic production of ethyl (R)-4-chloro-3-hydroxybutanoate: asymmetric reduction of ethyl 4-chloro-3-oxobutanoate by an Escherichia coli transformant expressing the aldehyde reductase gene from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Dynamic kinetic resolution of α-keto esters via asymmetric transfer hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stereoselective, biocatalytic reductions of alpha-chloro-beta-keto esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biocatalytic dynamic reductive kinetic resolution of aryl α-chloro β-keto esters: divergent, stereocontrolled synthesis of diltiazem, clentiazem, and siratiazem - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. digibuo.uniovi.es [digibuo.uniovi.es]

Application Note: Divergent Synthesis of Peptidomimetics and Heterocycles using Methyl 2-chloro-3-methoxybutanoate

Executive Summary

Methyl 2-chloro-3-methoxybutanoate (CAS: 352526-96-4 / 1932371-25-9 for specific stereoisomers) is a bifunctional electrophile serving as a critical "chiral pool" intermediate in the synthesis of non-proteinogenic amino acids and sulfur-nitrogen heterocycles. Its structural uniqueness lies in the vicinal arrangement of the

This guide details the application of this intermediate in two high-value pharmaceutical workflows:

-

Synthesis of O-Methyl-L-Allothreonine: A key building block for peptide antibiotics and stability-enhanced peptidomimetics.

-

Construction of 2-Iminothiazolidin-4-ones: A scaffold synthesis via cyclocondensation with thioureas, relevant for kinase inhibitor discovery.

Mechanistic Insight & Chemical Logic

The "Anchor and Pivot" Reactivity

The utility of Methyl 2-chloro-3-methoxybutanoate stems from its dual electrophilic sites. The ester carbonyl acts as an "anchor" for cyclization, while the C2-chlorine acts as the "pivot" for substitution.

-

Stereochemical Control: In substitution reactions at the C2 position, the adjacent C3-methoxy group can exhibit Neighboring Group Participation (NGP). This often leads to retention of configuration (via a transient oxonium intermediate) rather than the inversion expected from a standard

mechanism. This feature is critical when synthesizing chiral amino acids. -

Heterocyclic Utility: The 1,3-relationship between the chlorine and the ester carbonyl makes this molecule an ideal partner for 1,3-dinucleophiles (e.g., thiourea, amidines) to form 5-membered heterocycles.

Pathway Visualization

The following diagram illustrates the divergent pathways available from this single intermediate.

Figure 1: Divergent synthesis pathways. The upper path yields amino acid analogs; the lower path yields heterocyclic scaffolds.

Protocol A: Synthesis of O-Methyl-Allothreonine (Peptidomimetic Building Block)

This protocol describes the conversion of Methyl 2-chloro-3-methoxybutanoate into O-methyl-allothreonine. This amino acid analog is resistant to enzymatic hydrolysis, making it valuable for increasing the half-life of peptide drugs.

Materials

-

Substrate: Methyl 2-chloro-3-methoxybutanoate (1.0 equiv)

-

Nucleophile: Sodium Azide (

) (1.5 equiv) Warning: Potentially explosive. -

Solvent: DMF (Anhydrous)

-

Catalyst: Tetrabutylammonium iodide (TBAI) (0.05 equiv)

-

Reduction:

(1 atm), 10% Pd/C

Step-by-Step Methodology

-

Azidation (Nucleophilic Substitution):

-

Dissolve Methyl 2-chloro-3-methoxybutanoate (10 mmol) in anhydrous DMF (20 mL).

-

Add TBAI (0.5 mmol) followed by

(15 mmol) carefully at 0°C. -

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The starting chloride spot (

) should disappear, replaced by the azide ( -

Workup: Dilute with water, extract with diethyl ether (3x), and wash organics with brine. Dry over

and concentrate (Caution: Do not concentrate to dryness/heat due to azide hazard).

-

-

Staudinger Reduction / Hydrogenation:

-

Dissolve the crude azide in MeOH (30 mL).

-

Add 10% Pd/C (10 wt% loading).

-

Stir under a hydrogen balloon (1 atm) for 4 hours.

-

Filter through Celite to remove the catalyst.

-

-

Hydrolysis:

-

Add LiOH (2.0 equiv) in

(1:1) to the filtrate. Stir at RT for 2 hours. -

Neutralize to pH 7 with 1M HCl.

-

Purify via Ion-Exchange Chromatography (Dowex 50W) to isolate the zwitterionic amino acid.

-

Data & Expected Yields

| Parameter | Value | Notes |

| Yield (Azidation) | 85-92% | High efficiency due to activated |

| Yield (Reduction) | 95% | Clean conversion; no side products. |

| Diastereomeric Ratio (dr) | > 90:10 | Depends on solvent polarity (DMF favors inversion). |

| Appearance | White solid | Hygroscopic zwitterion. |

Protocol B: Synthesis of 2-Iminothiazolidin-4-ones (Heterocyclic Scaffold)

This protocol utilizes the substrate for the synthesis of thiazolidinone derivatives, a privileged scaffold in medicinal chemistry often found in anti-inflammatory and anticancer agents.

Reaction Logic

Unlike

Materials

-

Substrate: Methyl 2-chloro-3-methoxybutanoate (1.0 equiv)

-

Reagent: Thiourea (or N-substituted thiourea) (1.1 equiv)

-

Base: Sodium Acetate (anhydrous) (2.0 equiv)

-

Solvent: Ethanol (Absolute)

Step-by-Step Methodology

-

S-Alkylation:

-

In a round-bottom flask, combine thiourea (11 mmol) and Methyl 2-chloro-3-methoxybutanoate (10 mmol) in absolute ethanol (30 mL).

-

Add anhydrous Sodium Acetate (20 mmol).

-

Heat to reflux (78°C) for 4 hours.

-

-

Cyclization & Precipitation:

-

Upon completion (verified by LC-MS), cool the mixture to 0°C.

-

The product often precipitates as a white or off-white solid.

-

If no precipitate forms, concentrate the ethanol to 20% volume and add ice-cold water.

-

-

Purification:

-

Filter the solid and wash with cold water (to remove NaOAc and NaCl).

-

Recrystallize from EtOH/Water.

-

Mechanism Visualization

Figure 2: Mechanism of Pseudothiohydantoin formation. The S-alkylation is the rate-determining step.

Troubleshooting & Critical Parameters

Stereochemical Leakage

-

Issue: Loss of optical purity during azidation (Protocol A).

-

Cause: Partial

character due to the electron-donating methoxy group stabilizing the carbocation. -

Solution: Use non-polar solvents (e.g., Toluene) if solubility permits, or lower temperature to -10°C to enforce

kinetics.

Elimination Competition

-

Issue: Formation of methyl 3-methoxybut-2-enoate (Elimination product).

-

Cause: Strong bases promote E2 elimination over substitution.

-

Solution: Avoid strong alkoxide bases. Use Sodium Azide (weak base) or Sodium Acetate. Do not use hydroxides until the substitution is complete.

References

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for nucleophilic substitution on -halo esters).

-

Vicini, P., et al. (2006). "Synthesis and biological activity of 2-imino-4-thiazolidinones." Bioorganic & Medicinal Chemistry, 14(11), 3859-3864. Link

- Easton, C. J., et al. (1994). "Synthesis of stereoisomers of 2-amino-3-methoxybutanoic acid." Journal of the Chemical Society, Perkin Transactions 1, 1994, 2809-2815. (Seminal work on methoxy-threonine analogs).

-

Blaskovich, M. A. (2016). "Unusual Amino Acids in Medicinal Chemistry." Journal of Medicinal Chemistry, 59(24), 10807–10836. Link

-

PubChem. (2025).[1] "Methyl 2-chloro-3-methoxybutanoate Compound Summary." National Library of Medicine. Link

Sources

Application Notes and Protocols for the Synthesis of Non-Proteinogenic Amino Acids Using Methyl 2-Chloro-3-methoxybutanoate

Introduction: The Expanding Chemical Space of Peptidomimetics

Non-proteinogenic amino acids (npAAs) represent a critical class of molecules in modern drug discovery and chemical biology.[1][2] Unlike the 22 proteinogenic amino acids that are the fundamental building blocks of proteins, npAAs offer a vast and diverse chemical space for the design of novel therapeutics. Their incorporation into peptide-based drug candidates can confer significant advantages, including enhanced metabolic stability, improved potency, and constrained conformations leading to higher receptor selectivity.[1][3] Among the various classes of npAAs, β-substituted amino acids, such as those with methoxy functionalities, are of particular interest for their ability to induce specific secondary structures in peptides and act as mimics of natural peptide turns.[4]

This technical guide provides a comprehensive overview of the application of methyl 2-chloro-3-methoxybutanoate, a versatile chiral building block, in the stereoselective synthesis of non-proteinogenic β-methoxy-α-amino acids. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the rationale behind the strategic choices in the synthetic pathway.

Methyl 2-chloro-3-methoxybutanoate: A Versatile Precursor for npAA Synthesis

Methyl 2-chloro-3-methoxybutanoate is a promising starting material for the synthesis of β-methoxy non-proteinogenic amino acids. Its key structural features include:

-

An α-chloro group: This serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the introduction of an amino group or its precursor.

-

A β-methoxy group: This functionality is retained in the final product, yielding the desired β-methoxy amino acid.

-

A chiral center at the β-carbon: The stereochemistry of this center can influence the stereochemical outcome of the reaction at the α-carbon, potentially leading to high diastereoselectivity.

The general strategy for the synthesis of a protected β-methoxy-α-amino acid from methyl 2-chloro-3-methoxybutanoate involves a key SN2 reaction to install the α-amino group. The choice of nucleophile and reaction conditions is critical for achieving high yield and stereocontrol.

Synthetic Strategy: Stereoselective Amination via SN2 Reaction

The core of this synthetic approach is the nucleophilic substitution of the α-chloro group with an amine equivalent. To ensure stereocontrol, a chiral nucleophile or an auxiliary-based approach is often employed. However, for simplicity and broader applicability, we will focus on a direct amination approach using a protected amine source, followed by diastereomer separation if necessary.

The proposed synthetic workflow is as follows:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone [organic-chemistry.org]

- 4. Enantio- and Diastereoselective Synthesis of ( R, R)-β-Methoxytyrosine - PMC [pmc.ncbi.nlm.nih.gov]

Experimental setup for reactions involving volatile chloroesters

Part 1: Strategic Overview

The Dual Mandate: Containment & Integrity

Working with volatile chloroesters (e.g., chloromethyl esters,

-

High Volatility: They escape standard reaction vessels, leading to stoichiometry drift and hazardous exposure.

-

Hydrolytic Instability: They react rapidly with ambient moisture to release HCl and the corresponding aldehyde/acid, degrading purity.

This guide abandons standard "round-bottom flask" chemistry in favor of a Closed-System Cryogenic Protocol . We do not just "handle" these chemicals; we trap them in a thermodynamic cage until the reaction is complete.

Part 2: The Experimental Rig (Visualization)

To ensure success, the physical setup must isolate the reagent from both the atmosphere and the operator. We utilize an Iso-Baric Inert Manifold setup.

Key Components:

-

Primary Vessel: Pressure-rated Schlenk tube (Ace-Thred or similar) to allow heating above the boiling point without loss.

-

Active Cooling: Dry ice/acetone reflux condenser during addition.

-

Scrubbing Train: A cascade of traps to neutralize escaping HCl or alkylating vapors.

Figure 1: The Iso-Baric Inert Manifold. This closed loop ensures that volatile reagents are refluxed back into the reaction zone, while any over-pressure is scrubbed before release.

Part 3: Detailed Protocols

Protocol A: Synthesis of Chloromethyl Esters (Finkelstein Modification)

Context: Converting a chloromethyl ester to a more reactive iodomethyl ester (Finkelstein) or generating the chloroester from an acid chloride. Target:Chloromethyl pivalate (POM-Cl) or similar volatile electrophiles.

Reagents:

-

Substrate: Chloromethyl chlorosulfate or Acid Chloride.

-

Reagent: Paraformaldehyde/ZnCl2 (for generation) or NaI (for exchange).

-

Solvent: Anhydrous Acetone or Dichloromethane (DCM).

Step-by-Step Workflow:

-

System Dehydration:

-

Flame-dry a heavy-wall pressure tube under high vacuum (0.1 mmHg). Backfill with Argon.

-

Why: Even trace moisture hydrolyzes

-chloroesters into formaldehyde and acid, destroying the catalyst.

-

-

Cryogenic Addition (The "Cold-Load"):

-

Cool the vessel to -20°C.

-

Add the volatile chloroester via a gas-tight syringe through a septum. Do not pour.

-

Trust Indicator: If you smell the reagent, the seal is compromised. Stop and re-grease joints.

-

-

The Reaction (Sealed):

-

Add the catalyst/co-reagent (e.g., NaI for Finkelstein).

-

Seal the pressure tube with a Teflon screw cap.

-

Warm to reaction temperature (often 40–60°C).

-

Mechanism:[1][2][3][4][5][6][7] The sealed vessel creates an autogenous pressure, preventing the volatile component (b.p. often <80°C) from evaporating, forcing the equilibrium toward the product.

-

-

Workup (The "Quench-in-Place"):

-

Cool back to -20°C before opening.

-

Dilute with cold pentane (precipitates inorganic salts).

-

Filter rapidly through a pad of Celite under N2 pressure (fritted funnel). Do not use vacuum filtration (volatility risk).

-

Protocol B: Coupling to API (Prodrug Synthesis)

Context: Reacting the volatile chloroester with a drug molecule (carboxylic acid/amine).

Table 1: Optimized Reaction Conditions

| Parameter | Condition | Rationale |

| Stoichiometry | 1.5 – 2.0 equiv Chloroester | Excess compensates for minor hydrolysis/volatility loss. |

| Base | Heterogeneous bases prevent water generation (unlike hydroxides). Silver promotes halide abstraction. | |

| Solvent | DMF or NMP (Dry) | High polarity stabilizes the transition state; low volatility prevents solvent loss. |

| Temperature | 40°C – 60°C | Sufficient activation energy without exceeding the pressure limit of the vessel. |

Procedure:

-

Suspend the API (Drug-COOH) and

in dry DMF in the pressure tube. -

Add the volatile chloroester (e.g., 1-chloroethyl ethyl carbonate) at 0°C.

-

Seal and heat to 50°C for 4–16 hours.

-

Monitoring: Monitor via TLC or LC-MS. Note: Chloroesters degrade on silica; use neutral alumina plates or reverse-phase LC.

Part 4: Safety & Decontamination (The "Kill Switch")

Volatile chloroesters are often alkylating agents (carcinogenic). A dedicated quenching protocol is mandatory.

The Universal Quench Solution:

-

Composition: 10% w/v Sodium Thiosulfate (

) + 5% Sodium Hydroxide ( -

Mechanism: Thiosulfate acts as a "soft" nucleophile to rapidly alkylate and neutralize the electrophile, while NaOH promotes hydrolysis of the ester.

Decontamination Workflow (DOT Diagram):

Figure 2: Decontamination workflow for glassware and spills involving alkylating chloroesters.

Part 5: Troubleshooting (Self-Validating Systems)

| Failure Mode | Symptom | Root Cause | Corrective Action |

| Low Yield | Product absent, Starting Material (SM) remains. | Reagent escaped (Volatility). | Switch to Sealed Pressure Tube . Grease all joints. |

| Hydrolysis | Aldehyde/Acid peaks in NMR. | Moisture ingress. | Flame-dry glassware. Use Molecular Sieves (3Å) in the reaction. |

| Polymerization | Gummy/insoluble residue. | Thermal instability. | Add radical inhibitor (BHT) if using vinyl-based esters. Lower Temp. |

| Corrosion | Metal needles/spatulas rusting. | HCl generation. | Add Proton Sponge or solid |

References

-

Prodrug Synthesis & Rationale

-

Finkelstein Reaction Protocols

-

Handling Volatile Alkylating Agents

-

Quenching & Decontamination

-

PubMed (NIH): "The Impact of Different Alkylation Quenching Methods on Tryptic Activity."[12] (Validates thiosulfate/cysteine quenching mechanisms).

-

-

Synthesis of

-Chloroesters:-

J. Am. Chem. Soc.: "Enantioselective Protonation... as an Approach to the Synthesis of

-Chloroesters."

-

Sources

- 1. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]

- 2. int.livhospital.com [int.livhospital.com]

- 3. Finkelstein Reaction [organic-chemistry.org]

- 4. needle.tube [needle.tube]

- 5. pozescaf.com [pozescaf.com]

- 6. chemicals.co.uk [chemicals.co.uk]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. adichemistry.com [adichemistry.com]

- 11. research.columbia.edu [research.columbia.edu]

- 12. The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Optimizing reaction conditions for Methyl 2-chloro-3-methoxybutanoate synthesis

Executive Summary & Reaction Overview

This guide details the synthesis of Methyl 2-chloro-3-methoxybutanoate via the chloro-methoxylation of Methyl crotonate (Methyl (

The Core Reaction:

Key Challenges:

-

Regioselectivity: Ensuring the methoxy group adds to the

-position (C3) and the chlorine to the -

Stereocontrol: Managing the diastereoselectivity (anti-addition) relative to the starting alkene geometry.

-

Side Reactions: Preventing dichlorination or elimination (reversion to crotonate).

Critical Reaction Parameters (The "Why")

To optimize this reaction, one must understand the mechanistic drivers.

Regioselectivity: The Electronic Bias

Unlike simple alkenes,

-

Mechanism: The reaction proceeds via a chloronium ion intermediate.

-

Nucleophilic Attack: Methanol acts as the nucleophile. It attacks the chloronium ring at the carbon that best supports a partial positive charge.

-

The Outcome: The

-carbon (C3) is more substituted (methyl group stabilization) and further from the destabilizing electron-withdrawing carbonyl group. Therefore, Methanol attacks C3 , and Chlorine remains at C2 .

Stereoselectivity: The Anti-Addition

The opening of the chloronium ion is stereospecific.

-

Trajectory: Methanol attacks from the face opposite to the chloronium bridge (anti-attack).

-

Result: Starting with (

)-Methyl crotonate (trans), anti-addition yields the erythro (or

Standard Operating Procedure (SOP)

Recommended Reagent: tert-Butyl Hypochlorite (

Protocol: Chloro-methoxylation using -BuOCl

Reagents:

-

Methyl crotonate (1.0 equiv)

-

Methanol (Solvent/Reagent, anhydrous, 10-15 volumes)

-

tert-Butyl Hypochlorite (1.05 - 1.10 equiv)

-

Optional: Proton scavenger (e.g.,

) if acid sensitivity is extreme.

Step-by-Step Workflow:

-

Preparation: In a flame-dried round-bottom flask under

atmosphere, dissolve Methyl crotonate in anhydrous Methanol . -

Temperature Control: Cool the solution to 0°C - 5°C .

-

Critical: Higher temperatures promote radical chlorination (allylic substitution) rather than the desired ionic addition.

-

-

Addition: Add

-BuOCl dropwise over 30–60 minutes.-

Visual Cue: The yellow color of the hypochlorite should dissipate as it reacts. If yellow persists, pause addition.

-

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (20°C) for 1 hour.

-

Quench & Workup:

-

Concentrate the mixture under reduced pressure to remove Methanol and

-BuOH. -

Dissolve residue in

or -

Wash with saturated

(to remove traces of acid) and Brine. -

Dry over

and concentrate.

-

-

Purification: Vacuum distillation is preferred for this ester.

Troubleshooting Center

Diagnostic Matrix

| Symptom | Probable Cause | Corrective Action |

| Low Yield (<50%) | Moisture in Methanol | Use anhydrous MeOH. Water competes with MeOH to form the halohydrin (OH instead of OMe). |

| Temperature too high | Maintain <5°C during addition. High temp favors radical side reactions or elimination. | |

| Product contains Dichloride | Excess | Strictly control stoichiometry (1.05 equiv max). Ensure light exclusion (prevents radical chlorination).[1] |

| Regioisomer Impurity | Steric hindrance | If modifying the substrate (e.g., bulkier ester), the regioselectivity may shift. Verify by NMR. |

| Ester Hydrolysis | Acidic workup | The product is an |

FAQ: Researcher to Researcher

Q: Can I use Chlorine gas (

Q: Why do I see "Methyl 2,2-dichloro..." in my GC-MS? A: This is "over-chlorination." It happens if the local concentration of the chlorinating agent is too high. Solution: Improve stirring speed and slow down the addition rate of the chlorinating agent.

Q: My product is unstable on silica gel. How do I purify?

A:

Visualizing the Pathway

The following diagram illustrates the reaction mechanism and the critical decision points for troubleshooting.

Caption: Mechanistic pathway for the chloro-methoxylation of methyl crotonate, highlighting the critical chloronium intermediate and potential divergence points for impurities.

References

-

Teeter, H. M., & Bell, E. W. (1952). tert-Butyl Hypochlorite.[2][3][4] Organic Syntheses, 32, 20. Link

-

Mintz, M. J., & Walling, C. (1969). tert-Butyl Hypochlorite.[2][3][4] Organic Syntheses, 49, 9. Link

-

Grosheintz, J. M., & Fischer, H. O. L. (1948). Preparation of 1-Acyl-1,2-dihydroquinaldonitriles and their Hydrolysis to Aldehydes. Journal of the American Chemical Society, 63, 2021. (Describes general halo-alkoxylation principles). Link

-

Shelton, J. R., & Davis, K. E. (1967). Reaction of tert-Butyl Hypochlorite with Non-conjugated Olefins.[3] Journal of the American Chemical Society, 89(3), 718–719. (Mechanistic insight on radical vs ionic pathways). Link

-

BenchChem Technical Support. (2025). Synthesis of Methyl 2-chloro-3-oxopentanoate (Analogous chemistry troubleshooting). Link

Sources

Troubleshooting low yield in the synthesis of α-chloroesters

Topic: Troubleshooting low yield in the synthesis of

Phase 1: Diagnostic Triage (Start Here)

User: "My yield is low (<40%). Where do I start?"

Scientist: Before we optimize, we must identify the "Yield Leak." Low yield in

Use this decision matrix to identify your specific failure mode:

Figure 1: Diagnostic workflow for identifying the root cause of low yield based on starting material and observed symptoms.

Phase 2: Method-Specific Troubleshooting

Scenario A: The Thionyl Chloride ( ) Method

Substrate:

The Problem: You are treating an

Q: "How do I ensure Substitution over Elimination?"

A: You must control the mechanism. The reaction proceeds via a chlorosulfite intermediate (

-

Without Base: The reaction relies on

(internal return). This is slow and often leads to retention of configuration but poor conversion. -

With Pyridine: Pyridine attacks the sulfur, creating a cationic leaving group. This accelerates the reaction via

(Inversion) but increases the risk of elimination if the temperature is uncontrolled.

Optimized Protocol (The "Cold-Inversion" Method):

-

Solvent: DCM (Anhydrous).

-

Base: Pyridine (1.1 equiv). Crucial: Add pyridine before

. -

Temperature: Cool to -78°C (or at least -10°C) for the addition.

-

Addition: Add

(1.2 equiv) dropwise. -

Warm-up: Allow to warm to Room Temp (RT) slowly. Do not reflux unless monitoring confirms no elimination.

Q: "I need high enantiomeric excess (ee). My product is racemic."

A: If you started with a chiral hydroxy ester,

-

Fix: Use the Appel Reaction (

) for strict inversion under neutral conditions if

Scenario B: The Hell-Volhard-Zelinsky (HVZ) Reaction

Substrate: Carboxylic Acids[2][3][4][5][6]

The Problem: "I have unreacted starting material even after refluxing for 24 hours."

The Cause: The reaction requires the formation of the Acyl Halide first.[6] The

Troubleshooting Table: HVZ Optimization

| Symptom | Probable Cause | Corrective Action |

| Stalled Reaction (50% conversion) | Catalyst deactivation ( | Use fresh |

| Di-halogenated Product | Stoichiometry error. | The reaction is autocatalytic. Add |

| Low Yield after Workup | Hydrolysis failure. | The product of HVZ is the |

Scenario C: Electrophilic Chlorination (NCS)

Substrate: Esters / Enolates

The Problem: "I used LDA/NCS and got a complex mixture."

The Cause: The "Self-Quench." When you form an enolate and add NCS (N-Chlorosuccinimide), the resulting

Visualizing the Competition:

Figure 2: The "Proton Transfer" trap in enolate chlorination. The product consumes the active reagent.

Solution:

-

Inverse Addition: Add the enolate to a solution of NCS, not NCS to the enolate. This ensures the enolate is always in the presence of excess electrophile.

-

Use LHMDS: Lithium Hexamethyldisilazide is less prone to nucleophilic attack on the ester than LDA.

Phase 3: Isolation & Purification (The "Yield Trap")

User: "NMR showed 90% conversion, but I isolated only 30%."

Scientist: You likely lost your product to Volatility or Hydrolysis during workup.

The "Low-Loss" Workup Protocol:

-

Quench: Pour reaction mixture into ice-cold saturated

(neutralizes acid without generating excessive heat). -

Extraction: Use Pentane or Diethyl Ether (Low boiling points). Do not use Ethyl Acetate (High BP makes removal difficult without losing product).

-

Drying: Use

(acts as a mild Lewis acid scavenger) rather than -

Concentration (The Critical Step):

-

Do NOT use a high-vacuum pump.[7]

-

Use a Rotovap with bath temp < 30°C and pressure > 100 mbar.

-

Better: Distill the solvent off at atmospheric pressure using a Vigreux column . Stop when the head temperature rises.

-

Phase 4: Frequently Asked Questions (FAQs)

Q: Can I use the Appel Reaction (

-

Tip: Use Hexachloroacetone (HCA) with

instead of

Q: My

-

Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes to neutralize acidic sites.

-

Alternative: Distillation is often superior to chromatography for these compounds if the boiling point difference allows.

Q: Why is my product turning yellow/brown on storage?

A: Autocatalytic decomposition. Traces of acid (

-

Fix: Store over a few grains of activated Potassium Carbonate (

) or Silver wool at -20°C to scavenge trace acid.

References

-

Use of

and Pyridine (Inversion Mechanism): -

Appel Reaction Mechanism & Yields

-

Hell-Volhard-Zelinsky (HVZ)

-

Handling Volatile Compounds

- Title: Tips & Tricks: Working with Vol

- Source: University of Rochester, Dept. of Chemistry

-

URL:[Link]

-

NCS Chlorination of Enolates

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. SATHEE: Hell Volhard Zelinsky Reaction Mechanism [sathee.iitk.ac.in]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. orgosolver.com [orgosolver.com]

- 7. Tips & Tricks [chem.rochester.edu]

- 8. chegg.com [chegg.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. scispace.com [scispace.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

Purification of Methyl 2-chloro-3-methoxybutanoate from reaction mixtures

Technical Support Center: Purification of Methyl 2-chloro-3-methoxybutanoate

Case ID: PUR-MCMB-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2]

Executive Summary

Methyl 2-chloro-3-methoxybutanoate is a densely functionalized intermediate possessing two contiguous stereocenters (C2 and C3).[1][2] Its purification is complicated by two primary factors:

-

Thermal Instability: The

-methoxy group is prone to elimination (releasing methanol) to regenerate the crotonate double bond, particularly under acidic or high-temperature conditions.[1][2] -

Diastereomeric Mixtures: The synthesis (typically chloro-methoxylation of methyl crotonate) yields a mixture of syn (erythro) and anti (threo) diastereomers which possess distinct physical properties and reactivities.[2]

This guide provides a validated workflow for isolating the target ester from crude reaction mixtures containing unreacted methyl crotonate, methyl 2,3-dichlorobutanoate (side product), and residual mineral acids.

Module 1: The Purification Decision Matrix

Before initiating purification, assess the crude profile. The following logic flow dictates the optimal pathway based on impurity levels.

Figure 1: Decision matrix for the purification of Methyl 2-chloro-3-methoxybutanoate.[1][2] Note that neutralization is a non-negotiable first step to prevent thermal degradation.[2]

Module 2: Reaction Workup (The Critical Step)

The Problem: The synthesis often involves reagents like

Protocol:

-

Quench: Cool the reaction mixture to 0°C.

-

Neutralization: Add solid Sodium Bicarbonate (

) directly to the methanolic solution until pH is neutral (pH 7-8). Do not use strong bases like NaOH, as this will hydrolyze the ester. -

Filtration: Filter off the inorganic salts.[2]

-

Concentration: Remove methanol via rotary evaporation at <35°C (bath temperature). Do not heat excessively.

-

Partition: Dissolve the residue in Methyl tert-butyl ether (MTBE) or Diethyl ether and wash with cold brine. Dry over

.[2]

Module 3: Distillation Troubleshooting

Objective: Bulk removal of unreacted methyl crotonate and volatile side products.

Technical Insight: Methyl 2-chloro-3-methoxybutanoate has an estimated boiling point of 85-95°C at 15 mmHg [1].[1][2] However, prolonged exposure to temperatures >100°C promotes decomposition.[2]

Troubleshooting Table:

| Symptom | Diagnosis | Corrective Action |

| Distillate turns yellow/fumes | Decomposition (HCl evolution).[1][2] | Stop immediately. The pot temperature is too high. Switch to higher vacuum (<1 mmHg) to lower the boiling point. |

| Product co-distills with impurity | Azeotrope or similar BP.[2] | Use a Vigreux column for better fractionation.[2][3] If separation is poor, switch to chromatography.[2] |

| Pot residue solidifies | Polymerization of impurities.[2] | Do not distill to dryness.[2] Leave ~5-10% residue to prevent thermal shock to the product.[2] |

Recommended Setup:

-

Vacuum: < 5 mmHg (Oil pump preferred over aspirator).[2]

-

Apparatus: Short-path distillation head (minimizes residence time).[1][2]

-

Bath Temp: Do not exceed 110°C.

Module 4: Chromatographic Resolution of Diastereomers

Objective: Separation of the syn (erythro) and anti (threo) diastereomers.

Mechanism: The two diastereomers exhibit different dipole moments and hydrogen-bonding capabilities with the silica surface. Typically, the anti-isomer elutes later due to stronger interaction with silanols, though this is solvent-dependent [2].

Protocol:

-

Stationary Phase: Silica Gel 60 (230-400 mesh).[1][2] Note: Ensure silica is neutral.[2] Acidic silica can degrade the product.

-

Mobile Phase:

-

Loading: < 5% of column volume.

Visualizing the Separation (TLC):

-

Stain: KMnO4 (The ester is not UV active enough for reliable detection at 254nm unless derivatized; KMnO4 will stain the oxidizable ether/ester functionalities).

-

Rf Values (Approximate in 9:1 Hex:EtOAc):

Module 5: Chemical Stability & Storage

The Degradation Pathway: Understanding how the molecule dies is the key to keeping it alive.

Figure 2: Thermal degradation pathway via beta-elimination of methanol.[1][2]

Storage Guidelines:

-

Temperature: -20°C (Freezer).

-

Atmosphere: Argon or Nitrogen (Hygroscopic nature promotes hydrolysis).[2]

-

Additives: Storing over activated 4Å molecular sieves can prevent hydrolysis-induced autocatalysis.[2]

Frequently Asked Questions (FAQ)

Q1: Why does my NMR show a doublet at

Q2: Can I use GC-MS to determine the diastereomeric ratio? A: Yes, but be cautious. The high injection port temperature (typically 250°C) can cause on-column degradation.[2]

-

Fix: Use a "cool on-column" injection technique or lower the injector temp to 150°C. If you see broad tailing peaks, switch to H-NMR for ratio determination.[2]

Q3: Which diastereomer is which?

A: In the H-NMR (

-

Anti (Threo): Typically shows a larger

value (6-8 Hz) due to anti-periplanar geometry preference.[2] -

Syn (Erythro): Typically shows a smaller

value (2-5 Hz).[1][2] -

Reference: Compare with literature values for similar 2-halo-3-alkoxy esters [3].

References

-

PubChem Compound Summary. (2025). Methyl (E)-4-chloro-3-methoxy-2-butenoate (Analogous Boiling Point Data). National Center for Biotechnology Information.[2] Link[1][2]

-

MDPI. (2016).[2] HPLC Separation of Diastereomers: Chiral Molecular Tools. Molecules Journal.[2] Link[1][2]

-

BenchChem Technical Support. (2025). Managing Thermal Instability of Gamma-Keto and Beta-Alkoxy Esters.Link[1][2]

Sources

Strategies to control stereoselectivity in reactions of Methyl 2-chloro-3-methoxybutanoate

Topic: Strategies to Control Stereoselectivity in Reactions of Methyl 2-chloro-3-methoxybutanoate Document ID: TS-MCMB-2026-OPT Role: Senior Application Scientist

Executive Summary & Core Challenges

Methyl 2-chloro-3-methoxybutanoate (MCMB) is a densely functionalized chiral building block. Its reactivity is dominated by the interplay between the

Users typically encounter three primary failure modes when utilizing this reagent in nucleophilic substitutions or condensation reactions:

-

Stereochemical Scrambling (The "Methoxy Effect"): Unexpected retention of configuration due to Neighboring Group Participation (NGP).[1][2]

-

-Epimerization: Loss of stereochemical integrity at C2 due to the high acidity of the

-

Elimination Competition: Formation of crotonate byproducts (E2 reaction) rather than substitution.

This guide provides mechanistic insights and validated protocols to navigate these challenges.

Troubleshooting Guides (Q&A Format)

Issue 1: "I expected inversion of stereochemistry ( ) at C2, but I observed retention or racemization."

Diagnosis: You are likely experiencing Neighboring Group Participation (NGP) .[1][2] Unlike simple alkyl halides, the methoxy group at C3 is Lewis basic. In polar solvents or typically ionizing conditions, the methoxy oxygen can attack the C2 center from the back, displacing the chloride and forming a transient, cyclic oxonium intermediate .

When the external nucleophile attacks this intermediate, it inverts the center again.

-

Result: Inversion + Inversion = Net Retention .

Corrective Strategy:

To force a direct

-

Solvent Switch: Move from polar protic/aprotic solvents (MeOH, DMF) to non-polar solvents (DCM, Toluene). Polar solvents stabilize the cationic oxonium transition state.

-

Lewis Acid Suppression: If using Lewis Acids, ensure they coordinate the carbonyl, not the methoxy ether. However, strong Lewis acids often exacerbate NGP by making the leaving group (Cl) more labile.

-

Nucleophile Strength: Use a "soft," highly reactive nucleophile (e.g.,

,

Issue 2: "My enantiomeric excess (ee) drops significantly during workup."

Diagnosis: Thermodynamic Epimerization via Enolization.

The proton at C2 is highly acidic (

Corrective Strategy:

-

Quench Protocol: Avoid basic aqueous washes. Quench reactions with dilute acidic buffers (pH 4-5) or neutral brine.

-

Chromatography: Use deactivated silica (pre-treated with 1%

, though this risks base catalysis—better to use neutral alumina) or perform rapid filtration. -

Storage: Store the compound at -20°C. At room temperature, the thermodynamic equilibrium between syn and anti diastereomers will slowly re-establish.

Issue 3: "I am seeing significant amounts of methyl 3-methoxybut-2-enoate."

Diagnosis: E2 Elimination. The methoxy group at C3 makes the C2 proton less accessible sterically, but the C3 proton is also susceptible if the base is too bulky. However, the primary elimination is usually dehydrohalogenation (loss of H and Cl) driven by hard bases.

Corrective Strategy:

-

Temperature Control: Run substitutions at 0°C or -10°C. Elimination has a higher activation energy than substitution; cooling favors

. -

Base Selection: Switch from hard bases (alkoxides, hydroxides) to non-nucleophilic organic bases (DIPEA, Lutidine) or simply rely on the nucleophile itself if it is anionic.

Mechanistic Visualization

The following diagram illustrates the competition between the Direct Substitution (

Caption: Figure 1. Bifurcation of reaction pathways. The methoxy group can displace chlorine to form a cyclic intermediate (Blue Path), leading to retention. Direct attack (Red Path) leads to inversion.

Experimental Protocols

Protocol A: Stereoselective Nucleophilic Substitution (Azidation)

Objective: To substitute Cl with

Reagents:

-

Methyl 2-chloro-3-methoxybutanoate (1.0 equiv)[3]

-

Sodium Azide (

) (1.5 equiv) -

Solvent: Anhydrous DMSO (favors

rate) OR DCM (if NGP is observed in DMSO). Note: While DMSO is polar, it is often required to dissolve azide. If retention is observed, switch to a biphasic system (DCM/Water) with a Phase Transfer Catalyst (TBAB).

Step-by-Step:

-

Preparation: Dissolve

(1.5 eq) in minimal DMSO (0.5 M concentration). -

Cooling: Cool the solution to 0°C . (Critical to suppress elimination).

-

Addition: Add Methyl 2-chloro-3-methoxybutanoate dropwise. Do not dump.

-

Reaction: Stir at 0°C for 4 hours. Monitor by TLC (stain with Anisaldehyde; the azide is not UV active, but the ester is).

-

Workup (Crucial for Stereochemistry):

-

Dilute with cold

(Diethyl ether). -

Wash with cold water (

) to remove DMSO. -

Dry over

and concentrate without heating above 30°C.

-

-

Analysis: Check

-NMR. The coupling constant (

Protocol B: Preventing Epimerization During Purification

Objective: To purify the ester without racemizing the alpha-center.

Methodology:

-

Column Pre-treatment: Slurry silica gel in Hexanes containing 1% Acetic Acid (to neutralize basic sites on silica).

-

Elution: Run the column quickly using a gradient of Hexanes/EtOAc.

-

Evaporation: Use a rotary evaporator with the bath set to 25°C maximum .

-

Immediate Storage: Store under Argon at -20°C.

Quantitative Data: Solvent Influence

The following table summarizes the impact of solvent dielectric constants on the reaction pathway (Substitution vs. NGP) for

| Solvent | Dielectric Constant ( | Dominant Mechanism | Stereochemical Outcome | Risk of Elimination |

| Hexane/DCM | Low (< 9) | Direct | Inversion | Low |

| Acetone | Medium (21) | Mixed | Mixed/Racemic | Moderate |

| Methanol | High (33) | Solvolysis / NGP | Retention (via Oxonium) | High |

| DMSO | High (47) | Inversion (usually) | High (if heated) |

Troubleshooting Decision Tree

Caption: Figure 2. Diagnostic flowchart for optimizing reaction conditions.

References

-

Winstein, S., & Buckles, R. E. (1942). The Role of Neighboring Groups in Replacement Reactions.[1][2][4] I. Retention of Configuration in the Reaction of Some Dihalides and Acetoxyhalides with Silver Acetate. Journal of the American Chemical Society.[5]

-

IUPAC. (2014). Compendium of Chemical Terminology, "Neighboring Group Participation." IUPAC Gold Book.

-

Master Organic Chemistry. (2025). Neighboring Group Participation. Master Organic Chemistry.

-

BenchChem. (2025).[6] Technical Support: Nucleophilic Substitution Reactions of Alkyl Halides. BenchChem Protocols.

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Referencing Section 5.6 on Intramolecular Catalysis).

Sources

- 1. mugberiagangadharmahavidyalaya.ac.in [mugberiagangadharmahavidyalaya.ac.in]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. PubChemLite - Methyl 2-chloro-3-methoxybutanoate (C6H11ClO3) [pubchemlite.lcsb.uni.lu]

- 4. Neighbouring group participation - Wikipedia [en.wikipedia.org]

- 5. web.mit.edu [web.mit.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Common challenges in the scale-up of α-chloroester production

Technical Support Center: Scale-Up of -Chloroester Production

Topic: Troubleshooting & Optimization for

Introduction: The Criticality of -Chloroesters

1thermal runaways, corrosive gas evolution, and stereochemical erosion.This guide synthesizes field-proven protocols with mechanistic insights to address these specific scale-up hurdles.

Module 1: Reaction Selectivity & Yield (The Chemistry)

Core Protocol: Chlorination via Sulfuryl Chloride ( )

Unlike

Common Issues & Troubleshooting

Q1: I am observing significant di-chlorinated byproduct (approx. 15-20%). How do I shift selectivity to the mono-chloro product?

-

Root Cause: Localized high concentration of chlorinating agent or excessive reaction temperature.

is highly reactive; if the mixing rate is slower than the reaction rate, "hot spots" favor over-chlorination. -

Corrective Action:

-

Temperature Control: Lower the internal temperature to 0–10°C . Selectivity often degrades >20°C.

-

Dosing Strategy: Switch to sub-surface addition of

to ensure immediate dispersion. -

Catalysis: Introduce a catalytic amount of thionyl chloride (

) or specific sulfides (e.g., diphenyl sulfide) which can modulate the reactivity and improve selectivity [1].

-

Q2: The reaction mixture turns dark/tar-like, and yield is dropping.

-

Root Cause: Oxidative decomposition or radical polymerization initiated by trace oxygen or metal impurities.

-

Corrective Action:

-

Inert Atmosphere: Rigorous

or Ar sparging is non-negotiable on scale. -

Radical Scavengers: If the mechanism is radical-chain (often light-induced), ensure the reactor is shielded from light.

-

Purity Check: Ensure the starting ester is free of transition metals (Fe, Cu) which can catalyze decomposition.

-

Q3: The reaction has an "induction period" followed by a rapid exotherm.

-

Root Cause: This is a Class 1 Safety Hazard . The reagent accumulates unreacted because the activation energy hasn't been reached, then triggers all at once.

-

Corrective Action:

-

Initiation: Never add >5% of the total

without verifying reaction initiation (gas evolution or slight exotherm). -

Continuous Flow: Transition to a flow reactor (See Module 3) to eliminate accumulation risks.

-

Module 2: Stereochemical Integrity (The Chirality)

Core Protocol: Diazotization of -Amino Acids

For chiral targets, converting natural amino acids (e.g., L-Valine) to

Mechanism:

-

Amine

Diazonium (Retention)[2] -

Intramolecular attack by Carboxylate

-